molecular formula C7H9NO3 B14166247 Ethyl 2-(1,3-oxazol-2-YL)acetate

Ethyl 2-(1,3-oxazol-2-YL)acetate

Cat. No.: B14166247
M. Wt: 155.15 g/mol
InChI Key: FXWLQNCICFITCB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-oxazol-2-yl)acetate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-oxazol-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes. These processes offer advantages such as improved safety profiles, higher yields, and reduced reaction times. For example, the use of a packed reactor containing manganese dioxide allows for the efficient oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 2-(1,3-oxazol-2-yl)acetate can be compared with other oxazole derivatives:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it valuable for research and industrial purposes

Biological Activity

Ethyl 2-(1,3-oxazol-2-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of ethyl acetate with oxazole derivatives. Various synthetic methodologies have been explored to optimize yield and purity. For instance, recent studies have utilized catalytic one-pot reactions that streamline the process and improve efficiency .

Biological Activities

This compound exhibits a range of biological activities that are summarized in the following table:

Activity Description Reference
Antimicrobial Demonstrated significant antimicrobial properties against various pathogens.
Anticancer Exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Anti-inflammatory Shown to reduce inflammation markers in vitro and in vivo, indicating potential as an anti-inflammatory agent.
Analgesic Possesses analgesic properties, providing pain relief in experimental models.
Nitric Oxide Release Compounds derived from this compound have been found to release nitric oxide, contributing to their therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable inhibition zone, suggesting its potential as a therapeutic agent against infections .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines. The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
  • Anti-inflammatory Effects : Research highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophage cultures. This suggests its potential utility in treating inflammatory diseases .
  • Analgesic Properties : Experimental models indicated that this compound provided significant pain relief comparable to standard analgesics. This was attributed to its interaction with pain pathways involving nitric oxide signaling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the oxazole ring have been shown to enhance specific activities:

  • Substituents on the Oxazole Ring : Variations in substituents can significantly affect the compound's potency against different biological targets.
  • Functional Group Variation : The introduction of various functional groups has been correlated with increased cytotoxicity and improved anti-inflammatory effects .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 2-(1,3-oxazol-2-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3

InChI Key

FXWLQNCICFITCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CO1

Origin of Product

United States

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